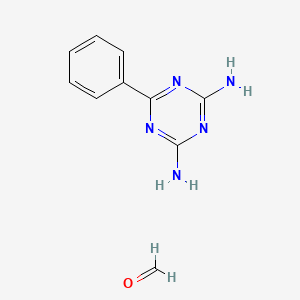

Benzoguanamine formaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

68130-56-3 |

|---|---|

Molecular Formula |

C10H11N5O |

Molecular Weight |

217.23 g/mol |

IUPAC Name |

formaldehyde;6-phenyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C9H9N5.CH2O/c10-8-12-7(13-9(11)14-8)6-4-2-1-3-5-6;1-2/h1-5H,(H4,10,11,12,13,14);1H2 |

InChI Key |

MSYLJRIXVZCQHW-UHFFFAOYSA-N |

Canonical SMILES |

C=O.C1=CC=C(C=C1)C2=NC(=NC(=N2)N)N |

Related CAS |

68002-26-6 68130-56-3 26160-89-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Benzoguanamine-Formaldehyde Resin: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and analysis of benzoguanamine-formaldehyde (B-F) resins. It is intended to be a core resource for professionals in material science, chemistry, and drug development who are interested in the unique characteristics and applications of this versatile thermosetting polymer.

Introduction to Benzoguanamine-Formaldehyde Resins

Benzoguanamine-formaldehyde (B-F) resins are thermosetting polymers belonging to the amino resin family, analogous to the more common melamine-formaldehyde (M-F) and urea-formaldehyde (U-F) resins. They are formed through the condensation polymerization of benzoguanamine (B160333) and formaldehyde (B43269). The key structural difference from melamine (B1676169) is the substitution of one of the amino groups on the triazine ring with a phenyl group.[1] This modification imparts distinct properties to the resulting resin.

B-F resins, particularly in their etherified (e.g., butylated) forms, are primarily used as crosslinking agents for other polymer systems, such as alkyd, acrylic, and polyester (B1180765) resins, in high-performance surface coatings.[2][3] The presence of the phenyl group reduces the crosslink density compared to melamine-based resins, leading to improved flexibility, toughness, and chemical resistance.[2] These properties make B-F resins highly valuable in applications requiring enhanced durability, adhesion, and aesthetic finish, such as automotive coatings, appliance finishes, and decorative laminates.[2][4]

While the primary applications are in the coatings and materials industry, the unique chemistry of the benzoguanamine molecule also makes it a building block for other advanced materials and an intermediate in the synthesis of pharmaceuticals and pesticides.[1][5]

Synthesis of Benzoguanamine-Formaldehyde Resins

The synthesis of B-F resin is typically a two-stage process: hydroxymethylation (or methylolation) followed by condensation and, optionally, etherification.

Chemical Pathway

The synthesis begins with the reaction of benzoguanamine with formaldehyde under alkaline conditions to form methylol benzoguanamine derivatives. This is followed by a condensation and etherification stage, typically under acidic conditions with an alcohol like n-butanol, to form a stable, solvent-soluble resin.

Caption: Synthesis pathway of butylated benzoguanamine-formaldehyde resin.

Experimental Protocols

Below are detailed methodologies for the synthesis of both unmodified and butylated benzoguanamine-formaldehyde resins.

2.2.1 Protocol 1: Synthesis of Unmodified Benzoguanamine-Formaldehyde Resin

This protocol is adapted from a patented method for producing a clear, brittle resin suitable for molding compositions.[6]

-

Materials:

-

Benzoguanamine: 456 parts by weight (2.44 moles)

-

Paraformaldehyde (97%): 137.5 parts by weight (4.46 moles of formaldehyde)

-

-

Equipment:

-

Baker-Perkins mixer (or equivalent high-torque mechanical stirrer with heating)

-

Heating source (e.g., steam jacket)

-

Trays for cooling the resin

-

-

Procedure:

-

Introduce 456 parts of benzoguanamine into the mixer.

-

Heat the mixer using a steam source to approximately 110°C.

-

Gradually add 137.5 parts of 97% paraformaldehyde powder to the heated benzoguanamine. The molar ratio of formaldehyde to benzoguanamine is approximately 1.83:1.

-

Once the paraformaldehyde addition is complete, begin mixing. Maintain the reactant temperature at approximately 110°C.

-

Continue mixing for approximately one hour, at which point the mass should become a clear, fluid melt.

-

Continue heating and mixing for an additional 1 hour and 20 minutes (total time 2 hours and 20 minutes).

-

Pour the hot, fluid melt into trays to cool.

-

The resulting product is a clear, brittle benzoguanamine-formaldehyde resin.

-

2.2.2 Protocol 2: Synthesis of Butylated Benzoguanamine-Formaldehyde Resin

This protocol describes a two-stage method for producing a butylated resin suitable for high-solids coatings.[3]

-

Materials:

-

Benzoguanamine

-

Solid formaldehyde (paraformaldehyde)

-

n-Butanol

-

Alkaline solution (e.g., NaOH solution) for pH adjustment

-

Acid (e.g., Hydrochloric acid, HCl) for pH adjustment

-

The optimal molar ratio of benzoguanamine to solid formaldehyde to n-butanol is 1:5.2:15.0.[3]

-

-

Equipment:

-

Three-necked round bottom flask

-

Mechanical stirrer

-

Thermometer

-

Heating mantle

-

pH meter or indicator strips

-

-

Procedure:

-

Hydroxymethylation Stage:

-

Place the calculated amounts of benzoguanamine, solid formaldehyde, and n-butanol into the three-necked flask.

-

Begin stirring and heat the mixture to 60°C.

-

Add the alkaline solution dropwise to adjust the pH to approximately 8.5.

-

Maintain the reaction at 60°C and pH 8.5 for 90 minutes.

-

-

Etherification Stage:

-

Cool the reaction mixture to 45°C.

-

Slowly add the acid (e.g., 1.5 ml of HCl for a specific batch size) to lower the pH to approximately 4.5.[3]

-

Maintain the reaction at 45°C and pH 4.5 for 90 minutes.

-

-

Purification:

-

After the etherification is complete, neutralize the reaction mixture.

-

Remove unreacted formaldehyde and excess butanol via distillation under reduced pressure at an elevated temperature.

-

The final product is a butylated benzoguanamine-formaldehyde resin solution.

-

-

Properties of Benzoguanamine-Formaldehyde Resins

B-F resins offer a unique combination of properties that make them superior to other amino resins in specific applications.

Physical and Mechanical Properties

The incorporation of the bulky, hydrophobic phenyl group into the triazine ring reduces the functionality of the guanamine from three (in melamine) to two amino groups available for reaction.[2] This results in a lower crosslink density in the cured polymer network, which imparts greater flexibility and toughness compared to the more rigid network of M-F resins.[2][4] The addition of benzoguanamine to melamine-formaldehyde resin systems has been shown to increase the tensile strength of impregnated paper laminates.[5] For example, replacing 10% of melamine with benzoguanamine resulted in a 54.24% increase in the tensile strength of the impregnated paper.[5]

Coatings formulated with butylated B-F resins exhibit high hardness and good impact strength.[7]

| Property | Description | Quantitative Data | Citation |

| Flexibility | Improved due to lower crosslink density. | Qualitatively described as better than M-F resins. | [2][4] |

| Toughness | Enhanced compared to brittle M-F resins. | Qualitatively described as better than M-F resins. | [2][4] |

| Tensile Strength | Increased in laminates when used as a modifier. | 54.24% increase in impregnated paper strength with 10% BG substitution for melamine. | [5] |

| Hardness | Coatings exhibit high pencil hardness. | Specific values (e.g., H, 2H) depend on formulation. | [3] |

| Impact Strength | Good resistance to impact in coating films. | Improved with increasing butylated B-F resin content. | [3] |

Coating and Chemical Properties

One of the most significant advantages of B-F resins is their superior chemical resistance, particularly to alkaline substances.[2] This makes them ideal for applications such as coatings for washing machines and dishwasher-safe articles. When blended with alkyd or acrylic resins for baking enamels, they produce films with high gloss and excellent adhesion.[2][3]

| Property | Description | Quantitative Data | Citation |

| Alkali Resistance | Significantly better than M-F resins. | Qualitatively described as a key advantage. | [2][3] |

| Adhesion | Excellent adhesion to various substrates. | Qualitatively described as better than M-F resins. | [2][4] |

| Gloss | Produces high-gloss coatings. | Addition of butylated B-F resin significantly enhances glossiness. | [3] |

| Water Resistance | Enhanced in coatings containing butylated B-F resin. | Noticeably improved with 2-3 wt.% addition. | [3] |

| Stain Resistance | Laminates show improved stain resistance. | Better than standard M-F resin laminates. | [4] |

Thermal and Flame Retardant Properties

The presence of the aromatic phenyl group and nitrogen-rich triazine ring contributes to the thermal stability and flame retardant characteristics of B-F resins. The addition of benzoguanamine to melamine-formaldehyde resins has been shown to increase the char yield upon thermal decomposition, which is beneficial for flame retardancy.[5]

Recent studies on paper laminates impregnated with Melamine-Benzoguanamine-Formaldehyde (MF-BG) resins provide specific data on their thermal and flammability properties.

| Property | MF Resin | MF-BG5 (5% BG) | MF-BG10 (10% BG) | MF-BG15 (15% BG) | Citation |

| T5% (°C) | 277.1 | 280.9 | 273.8 | 271.7 | [4] |

| T10% (°C) | 296.8 | 301.2 | 293.9 | 290.8 | [4] |

| Tmax (°C) | 373.1 | 374.3 | 370.2 | 368.5 | [4] |

| Char Yield at 800°C (%) | 29.5 | 31.6 | 30.8 | 30.1 | [4] |

| LOI (%) | - | >30 | - | - | [4] |

| Peak HRR (kW/m²) | 201.3 | 145.2 | - | - | [4] |

| Total Heat Release (MJ/m²) | 6.5 | 4.8 | - | - | [4] |

| Total Smoke Prod. (m²/m²) | 0.45 | 0.19 | - | - | [4] |

Note: T5%, T10% = Temperature at 5% and 10% weight loss; Tmax = Temperature of maximum decomposition rate; LOI = Limiting Oxygen Index; HRR = Heat Release Rate.

The data indicates that a small addition (5%) of benzoguanamine improves thermal stability and significantly enhances flame retardant properties, reducing heat and smoke release.[4] However, higher concentrations can negatively affect thermal stability, likely by reducing the overall crosslink density.[4]

Characterization and Analysis

A comprehensive analysis is crucial to understand the structure-property relationships of B-F resins.

Caption: A typical experimental workflow for B-F resin characterization.

Spectroscopic Methods

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify key functional groups and confirm the resin structure. Characteristic peaks include N-H and O-H stretching (around 3340 cm⁻¹), C-H stretching (2960 cm⁻¹), C=N stretching in the triazine ring (1550 cm⁻¹), and a band indicating the monosubstituted benzene (B151609) ring from benzoguanamine (around 705 cm⁻¹).[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful tools for detailed structural elucidation. ¹H-NMR can identify protons on the phenyl ring (δ = 8.2-8.3 ppm), while ¹³C-NMR can distinguish carbons in the triazine and benzene rings, as well as those in methylol and methylene-ether linkages.[4]

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the cured resin. It provides data on the onset of degradation and the amount of char residue at high temperatures, which is an indicator of flame retardancy.[4]

-

Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the cured resin, providing insight into its crosslink density and mechanical properties at different temperatures.[3]

Mechanical and Coating Performance Testing

-

Pencil Hardness Test: A common method to determine the surface hardness of a coating, where pencils of calibrated hardness are pushed across the surface to identify which grade can scratch the film.[3]

-

Gloss Measurement: A gloss meter is used to quantify the specular reflection from a coating surface, typically at angles of 20°, 60°, or 85°.[3]

-

Alkali and Water Resistance: These properties are typically evaluated by immersing the coated substrate in a specified alkaline solution or water for a set period and then assessing for any changes in appearance, adhesion, or weight.[3]

Relevance to Drug Development

While B-F resins are not directly used as excipients in drug formulations, their chemistry and properties are relevant to the pharmaceutical and biomedical fields in several ways.

Benzoguanamine as a Pharmaceutical Intermediate

The benzoguanamine molecule itself is a valuable intermediate in medicinal chemistry.[1][5] Its triazine core and reactive amino groups serve as a scaffold for the synthesis of more complex molecules with potential therapeutic activity. The functional groups allow for diverse chemical reactions, supporting the development of novel compounds for various disease targets.[5]

Potential for Microencapsulation and Controlled Release

Thermosetting amino resins, such as urea-formaldehyde and melamine-formaldehyde, are widely used to create microcapsules for the controlled release of active ingredients. This technology is employed in agriculture for pesticides and has been explored for drug delivery. The process typically involves in-situ polymerization at the oil-water interface of an emulsion to form a polymeric shell around a core material.

Given their similar chemistry, B-F resins could potentially be used for microencapsulation. The inherent properties of B-F resins, such as greater flexibility and hydrophobicity from the phenyl group, might offer advantages over traditional M-F or U-F shells:

-

Improved Mechanical Stability: A more flexible shell could be more durable and less prone to premature rupture.

-

Modified Release Kinetics: The increased hydrophobicity could alter the diffusion characteristics of the shell, potentially slowing the release of hydrophilic drugs or better retaining hydrophobic core materials.

Further research is needed to explore the biocompatibility and degradation profile of B-F resins to determine their suitability for in-vivo drug delivery applications. The development of formaldehyde-free crosslinking chemistries would also be a critical step for such applications.

Conclusion

Benzoguanamine-formaldehyde resins represent a valuable class of thermosetting polymers that offer distinct advantages over traditional melamine-based systems. Their lower crosslink density, imparted by the phenyl-substituted triazine ring, results in significantly improved flexibility, toughness, and alkali resistance. These properties have established B-F resins as key components in high-performance coatings and laminates. While their role in drug development is currently indirect, primarily as a chemical intermediate, the inherent properties of the resin suggest potential for future applications in advanced delivery systems like microencapsulation, pending further research into their biocompatibility. This guide has provided the foundational knowledge on the synthesis, properties, and analysis of B-F resins to support further research and development in this promising area.

References

An In-depth Technical Guide to the Benzoguanamine-Formaldehyde Crosslinking Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core principles underlying the benzoguanamine-formaldehyde crosslinking mechanism. It details the synthesis of benzoguanamine-formaldehyde (BF) resins, the chemical transformations involved in their curing, and the analytical techniques used for their characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this important class of thermosetting polymers. While specific kinetic data for benzoguanamine-formaldehyde reactions are limited in publicly available literature, this guide leverages analogous data from the well-studied melamine-formaldehyde system to provide a thorough understanding of the reaction dynamics.

Introduction

Benzoguanamine-formaldehyde resins are a class of aminoplasts that are widely used in various industrial applications, including surface coatings, laminates, and molding compounds.[1] These resins are formed through the reaction of benzoguanamine (B160333) with formaldehyde (B43269), resulting in a three-dimensional crosslinked network that imparts desirable properties such as thermal stability, chemical resistance, and hardness.[1] The presence of the phenyl group in benzoguanamine, as opposed to the amino group in melamine (B1676169), leads to a lower crosslink density, which can improve the flexibility and toughness of the cured material.[2] Understanding the crosslinking mechanism is crucial for controlling the final properties of the resin and for optimizing its performance in various applications.

The Two-Stage Crosslinking Mechanism

The formation of a benzoguanamine-formaldehyde resin is a two-stage process: hydroxymethylation followed by etherification and condensation.[3]

Stage 1: Hydroxymethylation

The initial step in the synthesis of BF resins is the addition of formaldehyde to the amino groups of benzoguanamine to form methylol derivatives.[4] This reaction is typically carried out under alkaline conditions (pH > 7) and at elevated temperatures.[3] The degree of hydroxymethylation, which is the number of methylol groups per benzoguanamine molecule, can be controlled by the molar ratio of the reactants.[5]

Stage 2: Etherification and Condensation

The second stage involves the condensation of the hydroxymethyl benzoguanamine intermediates to form a crosslinked polymer network. This stage is typically acid-catalyzed (pH < 7).[3] The condensation reactions can proceed through two primary pathways:

-

Etherification: Two methylol groups react to form a dimethylene ether bridge, releasing a molecule of water.

-

Methylene (B1212753) Bridge Formation: A methylol group reacts with an amino group to form a methylene bridge, also with the elimination of water.

These reactions continue, leading to the formation of a highly crosslinked, three-dimensional thermoset polymer.

Data Presentation

Reaction Conditions for Butylated Benzoguanamine-Formaldehyde Resin Synthesis

The following table summarizes the optimized process conditions for the one-step-two-stage synthesis of butylated benzoguanamine-formaldehyde resin.[3]

| Parameter | Hydroxymethylation Stage | Etherification Stage |

| Reactant Ratio (Benzoguanamine:Formaldehyde:n-Butanol) | 1 : 5.2 : 15.0 | - |

| Temperature | 60°C | 45°C |

| pH | 8.5 | 4.5 |

| Duration | 90 min | 90 min |

| Catalyst | Alkaline Solution | Hydrochloric Acid (1.5 ml) |

Kinetic Data for Melamine-Formaldehyde Resin Cure (Analogous System)

| Catalyst System | Catalyst Concentration (% w/w) | Activation Energy (Ea) at α=0.1 (kJ/mol) | Activation Energy (Ea) at α=0.5 (kJ/mol) | Activation Energy (Ea) at α=0.9 (kJ/mol) |

| Catalyst A | 0.2 | 75 | 80 | 85 |

| Catalyst A | 0.4 | 78 | 82 | 88 |

| Catalyst A | 0.6 | 80 | 85 | 90 |

| Catalyst B | 0.2 | 70 | 75 | 80 |

| Catalyst B | 0.4 | 72 | 78 | 82 |

| Catalyst B | 0.6 | 75 | 80 | 85 |

Note: α represents the degree of conversion.

Experimental Protocols

Synthesis of Butylated Benzoguanamine-Formaldehyde Resin[3]

-

Reaction Setup: A three-necked round-bottom flask is charged with benzoguanamine, n-butanol, and solid formaldehyde in a molar ratio of 1:15:5.2.

-

Hydroxymethylation: The mixture is stirred and heated to 60°C. An alkaline solution is added to adjust the pH to approximately 8.5. The reaction is maintained at this temperature and pH for 90 minutes.

-

Etherification: The reaction temperature is then lowered to 45°C. Hydrochloric acid (1.5 ml) is added to decrease the pH to approximately 4.5. The reaction is continued for another 90 minutes.

-

Work-up: The resulting butylated benzoguanamine-formaldehyde resin is then purified as required for the intended application.

Characterization of Benzoguanamine-Formaldehyde Resins

FTIR spectroscopy is a powerful tool for monitoring the progress of the crosslinking reaction. Key spectral features to observe include:

-

The disappearance of the N-H stretching vibrations of the primary amino groups in benzoguanamine.

-

The appearance of O-H stretching vibrations from the methylol groups.

-

The formation of C-O-C ether linkages during condensation.[7]

Both ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure of the resin at different stages of the reaction. NMR can provide quantitative information on the degree of hydroxymethylation and the formation of different types of linkages (ether and methylene bridges).[3]

Conclusion

The crosslinking of benzoguanamine-formaldehyde is a complex process that can be controlled to produce resins with a wide range of properties. The two-stage mechanism of hydroxymethylation and condensation, governed by pH and temperature, allows for the tailored synthesis of these versatile thermosetting polymers. While a detailed kinetic analysis specific to benzoguanamine-formaldehyde is an area for further research, the analogous behavior to melamine-formaldehyde resins provides a solid foundation for understanding and predicting the curing behavior. The experimental protocols and analytical techniques described in this guide offer a practical framework for the synthesis and characterization of benzoguanamine-formaldehyde resins in a research and development setting.

References

- 1. Effects of melamine addition stage on the performance and curing behavior of melamine-urea-formaldehyde (MUF) resin :: BioResources [bioresources.cnr.ncsu.edu]

- 2. Synthesis and Thermal Degradation Studies of Melamine Formaldehyde Resins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. US3454529A - Process for the manufacture of benzoguanamine - melamine - formaldehyde filled molding compositions - Google Patents [patents.google.com]

- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Chemical Structure of Benzoguanamine-Formaldehyde Polymer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of benzoguanamine-formaldehyde (BF) polymers. These thermosetting resins are integral in various industrial applications, and a thorough understanding of their molecular architecture is crucial for optimizing their properties and exploring new applications, including those in the biomedical field. This document details the synthesis, reaction mechanisms, and characterization of BF polymers, presenting quantitative data in structured tables and outlining experimental protocols.

Monomers and Overall Structure

Benzoguanamine-formaldehyde resins are amino resins formed through the polycondensation of benzoguanamine (B160333) and formaldehyde (B43269). Benzoguanamine (2,4-diamino-6-phenyl-1,3,5-triazine) is a triazine derivative similar to melamine, but with one amino group replaced by a phenyl group. This substitution reduces the cross-linking density compared to melamine-formaldehyde resins, imparting greater flexibility and toughness to the cured polymer. Formaldehyde acts as the cross-linking agent, reacting with the amino groups of benzoguanamine to form a three-dimensional network.

The general structure consists of triazine rings interconnected by methylene (B1212753) (-CH₂-) and methylene ether (-CH₂-O-CH₂-) linkages. The presence of the phenyl group introduces steric hindrance and alters the reactivity and final properties of the resin.

Synthesis and Reaction Mechanism

The synthesis of benzoguanamine-formaldehyde resin is a two-stage process: hydroxymethylation followed by condensation.

Stage 1: Hydroxymethylation

In the initial stage, benzoguanamine reacts with formaldehyde under neutral or slightly alkaline conditions (pH 8-9) to form various methylol derivatives. The amino groups on the benzoguanamine molecule are successively substituted with hydroxymethyl (-CH₂OH) groups. Depending on the molar ratio of the reactants, mono-, di-, tri-, and tetra-methylolbenzoguanamine can be formed.

Stage 2: Condensation

The second stage involves the condensation of the methylol derivatives under acidic or neutral conditions and typically at elevated temperatures. This leads to the formation of a cross-linked polymer network. The condensation reactions primarily involve two pathways:

-

Formation of Methylene Bridges: A methylol group reacts with an amino group, eliminating a molecule of water and forming a methylene bridge (-NH-CH₂-NH-).

-

Formation of Methylene Ether Linkages: Two methylol groups react to form a dimethylene ether bridge (-NH-CH₂-O-CH₂-NH-), also with the elimination of water.

These reactions continue until a rigid, three-dimensional network is established. The final structure is a complex, amorphous thermoset polymer.

Experimental Protocols

Synthesis of Butylated Benzoguanamine-Formaldehyde Resin

This protocol describes a typical procedure for preparing a butylated form of the resin, where n-butanol is used to etherify the methylol groups, enhancing solubility and compatibility with other resins.

Materials:

-

Benzoguanamine

-

Formalin (37% formaldehyde solution) or Paraformaldehyde

-

n-Butanol

-

Hydrochloric acid or other suitable acid catalyst

-

Sodium hydroxide (B78521) or other suitable base for pH adjustment

Procedure:

-

Charge a reaction vessel equipped with a stirrer, condenser, and thermometer with benzoguanamine and formaldehyde in a molar ratio typically ranging from 1:2 to 1:4.

-

Adjust the pH of the mixture to approximately 8.5 using an alkaline solution.

-

Heat the mixture to 60-80°C and maintain it with stirring until the benzoguanamine is completely dissolved and the hydroxymethylation reaction is sufficiently advanced. This stage generally takes around 90 minutes.

-

Add n-butanol to the reaction mixture. The molar ratio of benzoguanamine to n-butanol can be around 1:15.

-

Lower the temperature to approximately 45°C and adjust the pH to around 4.5 by adding an acid catalyst like hydrochloric acid.

-

Continue the reaction (etherification and condensation) for a desired period, for instance, 90 minutes, while removing the water formed as an azeotrope with n-butanol.

-

The reaction is monitored for properties like viscosity and water tolerance to determine the endpoint.

-

Once the desired degree of polymerization is achieved, the resin is cooled and can be stored as a solution in n-butanol or other organic solvents.

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of benzoguanamine-formaldehyde resins.

Table 1: Typical Reaction Parameters for Benzoguanamine-Formaldehyde Resin Synthesis

| Parameter | Value | Reference |

| Benzoguanamine:Formaldehyde Molar Ratio | 1:1 to 1:4 | |

| Hydroxymethylation pH | ~8.5 | |

| Hydroxymethylation Temperature | 60-80°C | |

| Condensation/Etherification pH | ~4.5 | |

| Condensation/Etherification Temperature | 45°C (for butylated resin) |

Table 2: Spectroscopic Data for Benzoguanamine-Formaldehyde Resins

| Technique | Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Assignment | Reference |

| FTIR | ~3340 | N-H and O-H stretching | |

| FTIR | ~2960 | C-H stretching in -OCH₂ | |

| FTIR | ~1550 | C=N stretching in triazine ring | |

| FTIR | ~1167 | C-O stretching of aliphatic ether | |

| FTIR | ~808 | Triazine ring bending | |

| FTIR | ~705 | Monosubstituted benzene (B151609) ring | |

| ¹³C-NMR | Varies | Signals corresponding to the triazine ring, phenyl group, methylene bridges, and methylene ether linkages are observed. Specific shifts depend on the exact structure and solvent. |

Table 3: Molecular Weight Data for Benzoguanamine-Formaldehyde Resins

| Method | Parameter | Value | Conditions | Reference |

| GPC | Weight Average Molecular Weight (Mw) | 220 - 520 | 1.83:1 Formaldehyde:Benzoguanamine ratio |

Mandatory Visualization

The following diagrams illustrate the key chemical pathways and experimental workflows involved in the study of benzoguanamine-formaldehyde polymers.

Caption: Polymerization pathway of benzoguanamine and formaldehyde.

Caption: Experimental workflow for synthesis and characterization.

An In-depth Technical Guide to the Reaction Mechanism of Benzoguanamine with Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between benzoguanamine (B160333) and formaldehyde (B43269), a process central to the formation of benzoguanamine-formaldehyde (BF) resins. These resins are valued for their superior flexibility, alkali resistance, and adhesion properties compared to their melamine-based counterparts. This document details the reaction mechanism, presents quantitative data, outlines experimental protocols, and provides visualizations of the key pathways.

Core Reaction Mechanism

The reaction between benzoguanamine and formaldehyde proceeds through a two-stage step-growth polymerization mechanism, analogous to the well-studied melamine-formaldehyde reaction.[1][2] The initial stage is hydroxymethylation (or methylolation), followed by a condensation stage.

Stage 1: Hydroxymethylation

In the first stage, formaldehyde adds to the amino groups of the benzoguanamine molecule to form various methylol derivatives. This reaction is typically carried out under neutral to slightly alkaline conditions (pH 8-9.5) and at elevated temperatures (60-90°C).[2][3] The reaction is an electrophilic addition where the electron-rich nitrogen atom of the amino group attacks the electrophilic carbon atom of the formaldehyde molecule.

The primary products of this stage are mono-, di-, tri-, and tetra-methylolbenzoguanamines.[4] The extent of methylolation can be controlled by the molar ratio of formaldehyde to benzoguanamine and the reaction conditions.

Stage 2: Condensation

The second stage involves the condensation of the methylolbenzoguanamine intermediates, leading to the formation of a three-dimensional polymer network. This stage is typically favored under acidic conditions (pH 4-5).[2] The condensation reactions primarily involve the formation of two types of linkages:

-

Methylene bridges (-CH₂-): These are formed through the reaction of a methylol group with an amino group, eliminating a molecule of water.

-

Ether linkages (-CH₂-O-CH₂-): These are formed through the reaction of two methylol groups, also with the elimination of a water molecule.

The continued formation of these linkages results in a highly cross-linked, insoluble, and infusible thermosetting resin.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of benzoguanamine-formaldehyde resins.

Table 1: Reaction Conditions for Benzoguanamine-Formaldehyde Resin Synthesis

| Parameter | Value | Reference(s) |

| Benzoguanamine:Formaldehyde Molar Ratio | 1:1 to 1:4 | [4] |

| pH (Hydroxymethylation) | 8.0 - 9.5 | [2][3] |

| Temperature (Hydroxymethylation) | 60 - 90 °C | [2][3] |

| pH (Condensation/Etherification) | 4.0 - 5.0 | [2] |

| Temperature (Condensation/Etherification) | 45 °C | [2] |

Table 2: Spectroscopic Data for Benzoguanamine-Formaldehyde Resins

| Spectroscopic Technique | Peak Assignment | Chemical Shift / Wavenumber | Reference(s) |

| ¹³C-NMR | Substituted and unsubstituted triazine rings | δ = 166.0 - 168.0 ppm | [5] |

| Benzene (B151609) ring carbons | δ = 129.0 - 138.0 ppm | [5] | |

| Methylene–ether linkages | δ = 67.0 - 70.0 ppm | [5] | |

| Methylol groups | δ = 63.5 - 64.2 ppm | [5] | |

| ¹H-NMR | Phenyl ring protons | δ = 8.2 - 8.3 ppm | [5] |

| -NH-CH₂-OH and -N(CH₂-OH)₂ | δ = 4.75 - 5.00 ppm | [6] | |

| FTIR | Triazine ring | ~810 cm⁻¹ and ~1540 cm⁻¹ | [5] |

| Monosubstituted benzene ring | ~705 cm⁻¹ | [5] | |

| C-O stretching of methylol groups | ~995 cm⁻¹ | [7] |

Experimental Protocols

Synthesis of Butylated Benzoguanamine-Formaldehyde Resin

This protocol is adapted from a typical laboratory-scale synthesis.[1][2]

-

Hydroxymethylation:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a condenser, combine benzoguanamine, butanol, and solid formaldehyde in a molar ratio of approximately 1:5.2:15.[2]

-

Stir the mixture at 60°C.

-

Add an alkaline solution (e.g., NaOH) to adjust the pH to approximately 8.5.

-

Maintain the reaction at this temperature and pH for approximately 90 minutes to allow for hydroxymethylation.[2]

-

-

Etherification/Condensation:

-

Work-up:

-

The resulting butylated benzoguanamine-formaldehyde resin can be used as a solution in butanol or further processed depending on the desired application.

-

Characterization of Benzoguanamine-Formaldehyde Resins

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR: Dissolve the resin sample in a suitable deuterated solvent (e.g., DMSO-d₆).[5] Acquire spectra on a high-field NMR spectrometer. The chemical shifts can be used to identify and quantify the different functional groups present in the resin, as detailed in Table 2. Quantitative ¹H NMR can be performed using an internal standard to determine the concentration of specific structural motifs.[8]

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Acquire the FTIR spectrum of the resin sample using an ATR-FTIR spectrometer.[5] The characteristic absorption bands can be used to identify the presence of the triazine ring, benzene ring, methylol groups, and ether linkages, providing qualitative information about the resin structure and the extent of curing.[5][7]

3.2.3. Gel Permeation Chromatography (GPC)

-

GPC can be used to determine the molecular weight distribution of the resin.[9] Dissolve the resin in a suitable solvent (e.g., dimethylformamide) and analyze using a GPC system equipped with appropriate columns and a refractive index or UV detector.

3.2.4. High-Performance Liquid Chromatography (HPLC)

-

HPLC can be used to separate and quantify the low molecular weight oligomers and unreacted monomers in the resin mixture.[10] A reversed-phase HPLC method with a suitable column and a UV detector is often employed.

Mandatory Visualizations

The following diagrams illustrate the key reaction pathways and a general experimental workflow.

References

- 1. Benzoguanamine synthesis - chemicalbook [chemicalbook.com]

- 2. emerald.com [emerald.com]

- 3. Page loading... [wap.guidechem.com]

- 4. US3506738A - Resinous blend of a benzoguanamine-formaldehyde resin and a melamine-formaldehyde resin - Google Patents [patents.google.com]

- 5. Preparation and Characterization of Melamine–Benzoguanamine–Formaldehyde Resins and Their Flame-Retardant Properties in Impregnated Paper for Low Pressure Laminates [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Prediction of Residual Curing Capacity of Melamine-Formaldehyde Resins at an Early Stage of Synthesis by In-Line FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structural Characterization of Formaldehyde-induced Cross-links Between Amino Acids and Deoxynucleosides and Their Oligomers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Thermal Stability of Benzoguanamine-Formaldehyde Resins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoguanamine-formaldehyde (BF) resins are thermosetting polymers belonging to the amino resin family. They are synthesized through the condensation polymerization of benzoguanamine (B160333) and formaldehyde (B43269). The incorporation of the phenyl group from benzoguanamine imparts unique properties to the resin, including enhanced flexibility, chemical resistance, and, notably, high thermal stability compared to other amino resins like urea-formaldehyde and melamine-formaldehyde.[1][2] These characteristics make BF resins suitable for a variety of high-performance applications, including laminates, coatings, adhesives, and molding compounds where resistance to elevated temperatures is crucial.[1]

This technical guide provides a comprehensive overview of the thermal stability of benzoguanamine-formaldehyde resins. It includes a summary of quantitative thermal analysis data, detailed experimental protocols for key analytical techniques, and visualizations of the resin's chemical structure, synthesis, and proposed thermal decomposition pathway.

Quantitative Thermal Analysis Data

The thermal stability of benzoguanamine-formaldehyde resins and their co-polymers, particularly with melamine (B1676169) (melamine-benzoguanamine-formaldehyde or MBF resins), has been investigated using thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing key metrics for thermal stability such as the onset of decomposition and the amount of residual char at high temperatures.

The following table summarizes TGA data for paper impregnated with melamine-formaldehyde (MF) resin and melamine-benzoguanamine-formaldehyde (MBF) resins with varying benzoguanamine (BG) content. This data is presented as a close analogue to pure BF resin, illustrating the effect of benzoguanamine incorporation on thermal stability. The data shows that the addition of 5% benzoguanamine (MF-BG5) increases the initial decomposition temperatures (T5% and T10%) and the temperature of maximum weight loss (Tmax), indicating an enhancement in thermal stability.[3] However, higher percentages of benzoguanamine (10% and 15%) appear to slightly decrease these values, suggesting an optimal level of modification for maximizing thermal stability in this specific formulation.[3]

| Sample | T5% (°C) | T10% (°C) | Tmax (°C) | Char Yield at 600°C (%) |

| MF | 285.4 | 305.1 | 335.2 | 25.1 |

| MF-BG5 | 290.1 | 310.5 | 340.8 | 26.5 |

| MF-BG10 | 288.3 | 308.2 | 338.1 | 25.8 |

| MF-BG15 | 286.9 | 306.7 | 336.5 | 25.4 |

Table 1: Thermogravimetric analysis data for paper impregnated with melamine-formaldehyde (MF) and melamine-benzoguanamine-formaldehyde (MBF) resins with 5%, 10%, and 15% benzoguanamine (BG) content. Data sourced from a study on MF-BG impregnated papers.[3]

Experimental Protocols

Synthesis of Benzoguanamine-Formaldehyde Resin (Illustrative Protocol)

This protocol describes a general method for the synthesis of a benzoguanamine-formaldehyde resin. The molar ratio of benzoguanamine to formaldehyde is a critical parameter that influences the properties of the final resin.[2]

Materials:

-

Benzoguanamine

-

Formaldehyde (37% aqueous solution or paraformaldehyde)

-

n-Butanol (for butylated resins, as a solvent and reactant)

-

Acid catalyst (e.g., hydrochloric acid)

-

Base catalyst (e.g., triethylamine (B128534) or sodium hydroxide)

-

Reaction vessel equipped with a stirrer, condenser, and thermometer

Procedure:

-

Hydroxymethylation (Methylolation):

-

Charge the reaction vessel with benzoguanamine and formaldehyde in the desired molar ratio (e.g., 1:2 to 1:4).[2]

-

Adjust the pH to 8.0-9.0 using a base catalyst.[4]

-

Heat the mixture to approximately 60-90°C with continuous stirring.[3][4]

-

Maintain this temperature until the benzoguanamine is dissolved and the hydroxymethylation reaction is complete, forming methylolbenzoguanamines.[4] This can be monitored by checking the water tolerance of the reaction mixture.[3]

-

-

Condensation/Etherification (Optional, for butylated resins):

-

For butylated resins, add n-butanol to the reaction mixture.

-

Lower the temperature to around 45°C and adjust the pH to the acidic range (e.g., 4.5) with an acid catalyst to promote condensation and etherification reactions between the methylol groups and butanol.[4]

-

Continue the reaction, monitoring the viscosity and water tolerance until the desired degree of polymerization is achieved.[3]

-

-

Finalization:

-

Cool the resin solution and adjust the pH to neutral for storage.

-

The final product is a clear, viscous resin solution.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability, decomposition temperatures, and char yield of the cured benzoguanamine-formaldehyde resin.

Instrumentation: Thermogravimetric Analyzer

Procedure:

-

Sample Preparation: A small amount (typically 5-10 mg) of the cured resin is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Data Acquisition: The instrument records the sample's mass as a function of temperature.

-

Data Analysis:

-

Tx%: The temperature at which x% weight loss occurs (e.g., T5%, T10%) is determined from the TGA curve and indicates the onset of decomposition.

-

Tmax: The temperature of the maximum rate of weight loss is determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Char Yield: The percentage of residual mass at the final temperature.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine thermal transitions such as the glass transition temperature (Tg) and curing behavior of the benzoguanamine-formaldehyde resin.

Instrumentation: Differential Scanning Calorimeter

Procedure:

-

Sample Preparation: A small amount (typically 5-10 mg) of the uncured or cured resin is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

Instrument Setup:

-

The sample and reference pans are placed in the DSC cell.

-

A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10°C/min) over a desired temperature range (e.g., 25°C to 250°C for curing studies).[3]

-

The analysis is performed under a nitrogen atmosphere.

-

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Glass Transition (Tg): Appears as a step-like change in the baseline of the DSC curve for cured, amorphous samples.

-

Curing Exotherm: For uncured resins, the curing process is observed as a broad exothermic peak. The area under this peak can be used to determine the enthalpy of curing.

-

Visualizations

Chemical Structures and Synthesis Pathway

The synthesis of benzoguanamine-formaldehyde resin begins with the reaction of benzoguanamine and formaldehyde to form methylol derivatives, which then undergo condensation to form a cross-linked polymer network.

Caption: Synthesis pathway of benzoguanamine-formaldehyde resin.

Experimental Workflow for Thermal Analysis

The thermal stability of the synthesized resin is evaluated using TGA and DSC. This workflow outlines the key steps in the analysis process.

Caption: Experimental workflow for thermal characterization.

Proposed Thermal Decomposition Pathway

The thermal decomposition of benzoguanamine-formaldehyde resins is a complex process. It is proposed to initiate with the cleavage of weaker bonds, followed by the degradation of the more stable triazine ring at higher temperatures.

Caption: Proposed thermal decomposition pathway for BF resins.

Conclusion

Benzoguanamine-formaldehyde resins exhibit excellent thermal stability, making them valuable materials for applications requiring high heat resistance. This guide has provided an overview of their thermal properties, including quantitative data from thermogravimetric analysis of closely related melamine-benzoguanamine-formaldehyde resins, detailed experimental protocols for their synthesis and thermal characterization, and visual representations of their chemical synthesis, analytical workflow, and proposed decomposition pathway. The presented information serves as a valuable resource for researchers and professionals working with or developing materials based on benzoguanamine-formaldehyde resins. Further research focusing on the thermal analysis of pure, unmodified benzoguanamine-formaldehyde resins would be beneficial to further refine our understanding of their thermal degradation mechanisms.

References

Solubility characteristics of benzoguanamine resins

An In-depth Technical Guide to the Solubility Characteristics of Benzoguanamine (B160333) Resins

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of benzoguanamine resins, offering valuable insights for professionals in research, science, and drug development. Benzoguanamine resins, a class of thermosetting polymers, are prized for their chemical resistance, thermal stability, and glossy finish, making them suitable for a variety of high-performance applications. A thorough understanding of their solubility is critical for their formulation, processing, and application.

Introduction to Benzoguanamine Resins

Benzoguanamine is a triazine-based organic compound that serves as a monomer for the production of benzoguanamine-formaldehyde (BF) resins.[1] These resins are structurally similar to melamine-formaldehyde (MF) resins but offer distinct advantages, including improved flexibility, adhesion, and resistance to alkaline environments.[1] The presence of a phenyl group in place of one of the amino groups of melamine (B1676169) imparts a greater degree of hydrophobicity to the resin, which significantly influences its solubility.[1]

The curing of benzoguanamine resins is a critical factor governing their solubility. In their initial, uncured state (A-stage), these resins are generally soluble in a range of organic solvents.[2][3] As the cross-linking reaction progresses through the B-stage and C-stage, the resin forms an infusible and insoluble three-dimensional network.[2][3]

Solubility of Benzoguanamine Monomer

The solubility of the benzoguanamine monomer is a key consideration in the synthesis of the corresponding resins. While it is characterized by its general insolubility in water, it exhibits solubility in various organic solvents.

Table 1: Solubility of Benzoguanamine Monomer in Various Solvents

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 0.03 g/100 mL | 20 | [4] |

| Water | 320 mg/L | 25 | [5] |

| Water | 0.06% | 22 | [4] |

| Water | 0.6% | 100 | [4] |

| Methyl Cellosolve | Soluble | Not Specified | [4] |

| Ethanol | Soluble | Not Specified | [6][7] |

| Diethyl Ether | Soluble | Not Specified | [6][7] |

| Acetone | 18.0 g/L | 20 | [8] |

| Dimethylformamide | 120.0 g/L | 20 | [8] |

| Dilute Hydrochloric Acid | Soluble | Not Specified | [7][8] |

| Benzene | Insoluble | Not Specified | [4][8] |

| Chloroform | Practically Insoluble | Not Specified | [7][8] |

| Ethyl Acetate | Practically Insoluble | Not Specified | [7][8] |

Solubility of Benzoguanamine Resins

The solubility of benzoguanamine resins is highly dependent on their chemical structure, molecular weight, and the extent of curing. Unmodified benzoguanamine-formaldehyde resins have limited solubility, particularly in water-based systems, which can pose challenges during their synthesis and application.[9]

Unmodified Benzoguanamine-Formaldehyde Resins

The initial reaction products of benzoguanamine and formaldehyde (B43269) exhibit poor water solubility.[9] As thermosetting resins, their solubility decreases significantly as the curing process advances. In the fully cured state, they are designed to be insoluble to provide the desired chemical and thermal resistance.

Modified Benzoguanamine Resins

To enhance their processability and compatibility with other polymer systems, benzoguanamine resins are often chemically modified, most commonly through etherification with alcohols such as methanol, butanol, or ethanol.[1][5] These modifications have a profound impact on their solubility.

-

Butylated Benzoguanamine-Formaldehyde Resins: These are widely used in the coatings industry and demonstrate good compatibility with alkyd resins.[5]

-

Methylated/Ethylated/Butylated Benzoguanamine Resins: Highly etherified resins show broad compatibility with a variety of other resin types, including acrylics, polyesters, and epoxies.[1]

The modification of melamine-formaldehyde resins with benzoguanamine is another strategy to tailor the properties of the final product, including its solubility and performance characteristics like flame retardancy.[10][11]

Experimental Protocols for Solubility Determination

The determination of resin solubility is crucial for quality control and formulation development. Below are detailed methodologies for key experiments.

Protocol for Determining Qualitative Solubility

This protocol is used to quickly assess the solubility of a benzoguanamine resin in various solvents.

Materials:

-

Benzoguanamine resin sample

-

A selection of solvents (e.g., xylene, butoxyethanol, water, acetone, ethanol)

-

Test tubes with stoppers

-

Vortex mixer

-

Water bath

Procedure:

-

Weigh approximately 0.1 g of the resin sample and place it into a test tube.

-

Add 10 mL of the selected solvent to the test tube.

-

Stopper the test tube and vortex for 2 minutes at room temperature.

-

Visually inspect the solution for any undissolved particles. If the solution is clear, the resin is considered soluble.

-

If the resin is not fully dissolved, heat the test tube in a water bath to a specified temperature (e.g., 50°C) for 10 minutes, with intermittent vortexing.

-

Allow the solution to cool to room temperature and observe for any precipitation.

-

Record the results as soluble, partially soluble, or insoluble for each solvent.

Protocol for Determining Water Tolerance of Modified Resins

This method is particularly useful for assessing the stability of water-reducible or water-dispersible benzoguanamine resins.[10]

Materials:

-

Modified benzoguanamine resin solution

-

Distilled water

-

Burette

-

Beaker or flask

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a specific amount of the resin solution (e.g., 5 g) into a beaker.

-

Place the beaker on a magnetic stirrer and begin gentle agitation.

-

Slowly titrate with distilled water from a burette.

-

Continuously observe the solution for the first sign of persistent cloudiness or turbidity.

-

Record the volume of distilled water added at the point of incipient cloudiness.

-

The water tolerance is typically expressed as the volume of water per gram of resin solution.

Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Factors influencing the solubility of benzoguanamine resins.

Caption: Experimental workflow for qualitative solubility testing.

Conclusion

The solubility of benzoguanamine resins is a multifaceted characteristic governed by the inherent chemical structure of the monomer, the degree of polymerization, and any subsequent chemical modifications. While the monomer itself has limited water solubility, the solubility of the resulting resins can be tailored through etherification to achieve compatibility with a wide range of solvent systems and other polymers. The provided experimental protocols offer a framework for the systematic evaluation of these solubility characteristics, which is essential for the successful application of benzoguanamine resins in demanding fields, including advanced coatings and materials for drug delivery systems.

References

- 1. BENZOGUANAMINE - Ataman Kimya [atamanchemicals.com]

- 2. tainstruments.com [tainstruments.com]

- 3. azom.com [azom.com]

- 4. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoguanamine | 91-76-9 [chemicalbook.com]

- 6. benzoguanamine [chemister.ru]

- 7. chembk.com [chembk.com]

- 8. Buy Benzoguanamine | 91-76-9 [smolecule.com]

- 9. US3506738A - Resinous blend of a benzoguanamine-formaldehyde resin and a melamine-formaldehyde resin - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight Analysis of Benzoguanamine-Formaldehyde Resin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to analyze the molecular weight of benzoguanamine-formaldehyde (B-F) resins. Understanding the molecular weight and its distribution is crucial for controlling the physical and performance properties of these polymers in various applications, including coatings, laminates, and as cross-linking agents. This document details the primary analytical techniques, provides exemplar experimental protocols, and presents available quantitative data.

Introduction to Benzoguanamine-Formaldehyde Resins and Molecular Weight Importance

Benzoguanamine-formaldehyde resins are thermosetting polymers belonging to the amino resin family. They are produced through the condensation polymerization of benzoguanamine (B160333) and formaldehyde. The molecular weight (MW) and molecular weight distribution (MWD) of these resins are critical parameters that significantly influence their properties, such as viscosity, cure rate, flexibility, and thermal stability.

Key molecular weight parameters include:

-

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. Mn is sensitive to the presence of low molecular weight species.

-

Weight Average Molecular Weight (Mw): An average that takes into account the contribution of each molecule to the overall mass of the polymer. Mw is more sensitive to the presence of high molecular weight species.

-

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). It provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer, while higher values indicate a broader distribution of molecular weights.

Accurate determination of these parameters is essential for quality control and for tailoring resin properties to specific applications.

Analytical Techniques for Molecular Weight Determination

Several analytical techniques can be employed for the molecular weight analysis of benzoguanamine-formaldehyde resins. The most common and powerful methods are Gel Permeation Chromatography (GPC), Mass Spectrometry (MS), and Vapor Pressure Osmometry (VPO).

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC, also known as SEC, is a powerful and widely used technique for determining the MWD of polymers. The principle of GPC is based on separating molecules according to their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

Workflow for GPC Analysis:

While specific protocols for benzoguanamine-formaldehyde resins are not abundant in literature, the following protocol is adapted from established methods for similar amino resins, such as melamine-formaldehyde and urea-formaldehyde resins.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the benzoguanamine-formaldehyde resin sample.

-

Dissolve the sample in 10 mL of a suitable solvent. Dimethylformamide (DMF) or dimethylacetamide (DMAc) containing 0.1% lithium bromide (LiBr) are commonly used for polar amino resins.

-

Gently agitate the solution until the resin is completely dissolved. This may require several hours.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

-

-

GPC System and Conditions:

-

GPC System: An Agilent 1260 Infinity GPC/SEC system or a similar instrument equipped with a refractive index (RI) detector.

-

Columns: A set of two PolarGel-L columns (or similar columns suitable for polar polymers) in series.

-

Mobile Phase (Eluent): Dimethylformamide (DMF) or Dimethylacetamide (DMAc) with 0.1% LiBr.

-

Flow Rate: 1.0 mL/min.

-

Temperature: The column and detector compartments should be maintained at a constant temperature, typically between 50 °C and 80 °C, to reduce solvent viscosity and improve resolution.

-

Injection Volume: 50-100 µL.

-

-

Calibration:

-

Perform a calibration using a series of narrow-polydispersity polymer standards with known molecular weights (e.g., polystyrene or polymethyl methacrylate, depending on the solvent and column system).

-

Construct a calibration curve by plotting the logarithm of the molecular weight versus the elution volume.

-

-

Data Analysis:

-

Process the chromatogram of the benzoguanamine-formaldehyde resin sample using the GPC software.

-

Determine the Mn, Mw, and PDI values relative to the calibration standards.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for identifying the molecular weights of individual oligomers in a resin sample. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the analysis of synthetic polymers.

Workflow for MALDI-TOF MS Analysis:

-

Sample Preparation:

-

Prepare a solution of the benzoguanamine-formaldehyde resin in a suitable solvent (e.g., tetrahydrofuran (B95107) or methanol) at a concentration of approximately 1 mg/mL.

-

Prepare a matrix solution. For amino resins, 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are common choices, typically at a concentration of 10 mg/mL in a solvent mixture like acetonitrile/water with 0.1% trifluoroacetic acid.

-

Prepare a cationizing agent solution, such as sodium iodide (NaI) or silver trifluoroacetate (B77799) (AgTFA), at a concentration of 1-5 mg/mL in the same solvent as the matrix.

-

Mix the resin solution, matrix solution, and cationizing agent solution in a ratio of approximately 1:10:1 (v/v/v).

-

Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

-

-

MALDI-TOF MS Analysis:

-

Use a MALDI-TOF mass spectrometer in positive ion reflector mode.

-

Acquire mass spectra over a mass range appropriate for the expected oligomer distribution (e.g., m/z 500-5000).

-

The laser power should be optimized to achieve good signal intensity while minimizing fragmentation.

-

-

Data Analysis:

-

Identify the series of peaks corresponding to the different oligomers of the benzoguanamine-formaldehyde resin, typically cationized with Na+ or Ag+.

-

From the intensities of the peaks, calculate the Mn, Mw, and PDI of the resin.

-

Vapor Pressure Osmometry (VPO)

VPO is a classical technique for determining the number average molecular weight (Mn) of polymers. It measures the difference in vapor pressure between a pure solvent and a solution of the polymer in that solvent, which is a colligative property.

-

Sample Preparation:

-

Prepare a series of solutions of the benzoguanamine-formaldehyde resin in a suitable volatile solvent (e.g., toluene, chloroform, or tetrahydrofuran) at different known concentrations.

-

-

VPO Measurement:

-

Use a commercial vapor pressure osmometer.

-

The instrument measures the temperature difference between two thermistors, one holding a drop of pure solvent and the other a drop of the polymer solution, in a chamber saturated with the solvent vapor. This temperature difference is proportional to the difference in vapor pressure.

-

-

Data Analysis:

-

Measure the response for each concentration and for the pure solvent.

-

Plot the VPO response divided by the concentration against the concentration.

-

Extrapolate the plot to zero concentration to obtain the limiting value.

-

Calculate the Mn using the following equation: Mn = K / (ΔV/c)₀ where K is a calibration constant determined using a standard of known molecular weight, and (ΔV/c)₀ is the extrapolated value at zero concentration.

-

Quantitative Molecular Weight Data

Published quantitative molecular weight data for pure benzoguanamine-formaldehyde resins is limited. The following tables summarize available data for B-F resins and related amino resins for comparative purposes.

Table 1: Molecular Weight Data for Benzoguanamine-Formaldehyde Resins

| Resin Type | Molar Ratio (F:B) | Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |

| Benzoguanamine-Formaldehyde | 1.83:1 | Calculated | - | 220 - 520 | - | --INVALID-LINK--[1] |

| A-Stage Benzoguanamine-Formaldehyde | Various | VPO | Determined | - | - | --INVALID-LINK--[2] |

Note: The VPO study by Liu et al. confirmed the determination of Mn but did not provide specific values in the abstract.

Table 2: Comparative Molecular Weight Data for Other Amino Resins (Determined by GPC)

| Resin Type | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Reference |

| Melamine-Urea-Formaldehyde (MUF) | 450 - 800 | 800 - 2000 | 1.8 - 2.5 | --INVALID-LINK-- |

| Phenol-Formaldehyde (PF) - Low MW | - | 526 | 1.1 | --INVALID-LINK-- |

| Phenol-Formaldehyde (PF) - Medium MW | - | 1889 | - | --INVALID-LINK-- |

Logical Relationships in Molecular Weight Analysis

The interplay between synthesis conditions, molecular weight, and final resin properties is a critical aspect of polymer science.

Conclusion

The molecular weight analysis of benzoguanamine-formaldehyde resins is fundamental to understanding and controlling their performance characteristics. Gel Permeation Chromatography is the most powerful technique for determining the full molecular weight distribution, providing Mn, Mw, and PDI. Mass Spectrometry, particularly MALDI-TOF MS, offers detailed insights into the specific oligomeric species present. Vapor Pressure Osmometry remains a reliable method for determining Mn. While specific, publicly available quantitative data for B-F resins is scarce, the methodologies and comparative data presented in this guide provide a solid foundation for researchers and professionals working with these important polymers. The experimental protocols, adapted from related amino resins, offer a practical starting point for the characterization of benzoguanamine-formaldehyde resins.

References

Spectroscopic Analysis of Benzoguanamine-Formaldehyde Resins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize benzoguanamine-formaldehyde (BF) resins. It offers a comprehensive overview of the synthesis, curing mechanisms, and detailed analytical protocols for researchers and professionals involved in the development and analysis of these polymers.

Introduction to Benzoguanamine-Formaldehyde Resins

Benzoguanamine-formaldehyde resins are thermosetting polymers belonging to the amino resin family. They are produced through the condensation polymerization of benzoguanamine (B160333) and formaldehyde (B43269).[1] The presence of the phenyl group in benzoguanamine imparts distinct properties to the resulting resin compared to its melamine-based counterparts, including improved flexibility, chemical resistance, and adhesion. These characteristics make them valuable in surface coatings, laminates, and molding compounds.[1] Spectroscopic analysis is crucial for understanding the structure, reaction kinetics, and curing behavior of these resins, ensuring their optimal performance in various applications.

Synthesis and Curing Mechanism

The formation of benzoguanamine-formaldehyde resins occurs in two main stages: methylolation and condensation.[2]

Methylolation: Benzoguanamine reacts with formaldehyde under neutral or slightly alkaline conditions to form various methylol derivatives. The amino groups of the benzoguanamine are substituted with hydroxymethyl (-CH₂OH) groups.

Condensation: Upon heating, often under acidic conditions, the methylol groups condense with each other and with remaining amino groups to form methylene (B1212753) (-CH₂-) and methylene ether (-CH₂-O-CH₂-) bridges. This process results in the formation of a highly cross-linked, three-dimensional network.[3]

The curing process can be monitored by observing the evolution of volatile byproducts, such as water and formaldehyde, which are liberated during the condensation reactions.[3]

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to analyze the structure and properties of benzoguanamine-formaldehyde resins. The most common techniques include Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups and monitoring the curing process of benzoguanamine-formaldehyde resins.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet Method: For solid resin samples, grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): For liquid or solid samples, place the sample directly on the ATR crystal. This method requires minimal sample preparation.[2]

-

-

Data Acquisition:

-

Data Analysis:

-

Identify characteristic absorption bands corresponding to specific functional groups.

-

Monitor changes in peak intensities to follow the curing reaction, such as the decrease in -OH and -NH₂ groups and the formation of ether and methylene linkages.

-

Quantitative Data Summary:

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3400-3200 | O-H and N-H stretching | [4] |

| 3100-3000 | Aromatic C-H stretching | [5] |

| 1620 | N-H deformation of –NH₂ | [6] |

| 1555 | Triazine ring vibrations | [6] |

| 1455 | C-H vibrations and O-H deformation | [6] |

| 1355-1320 | C-N stretching | [7] |

| 1200-1150 | C-O-C and C-N-C bending vibrations | [6] |

| 995 | C-O stretching of methylol groups | [6] |

| 815 | Triazine ring out-of-plane bending | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the arrangement of atoms in the resin. Both ¹H and ¹³C NMR are commonly used.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the resin sample (typically 5-10 mg) in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar and nonpolar compounds.[8][9]

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9]

-

Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[9]

-

-

Data Analysis:

-

Assign the observed chemical shifts to specific protons and carbons in the resin structure.

-

Integrate the peak areas in ¹H NMR to determine the relative number of protons.

-

Quantitative Data Summary:

¹H NMR (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 8.29 | Phenyl protons | [10] |

| 7.53 - 7.48 | Phenyl protons | [10] |

| 6.85 | Amino (-NH₂) protons | [10] |

| 4.5 - 5.5 | Methylene bridge protons (-N-CH₂-N-) | |

| 3.0 - 4.0 | Methylene ether bridge protons (-N-CH₂-O-) |

¹³C NMR (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment | Reference(s) |

| 171.1 | C=N in triazine ring | |

| 167.0 | C-NH₂ in triazine ring | |

| 136.9 | Quaternary phenyl carbon | |

| 131.0 | Phenyl C-H | [11] |

| 128.7 | Phenyl C-H | |

| 128.0 | Phenyl C-H | [11] |

| 60 - 70 | Methylene ether carbons (-N-CH₂-O-) | |

| 40 - 50 | Methylene bridge carbons (-N-CH₂-N-) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight distribution of the oligomers present in the resin. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a particularly useful technique for analyzing polymers.

Experimental Protocol:

-

Sample Preparation:

-

Dissolve the resin sample in a suitable solvent (e.g., tetrahydrofuran, acetone).

-

Select an appropriate matrix compound that absorbs the laser energy, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA).[12]

-

Mix the sample solution with the matrix solution.

-

Spot the mixture onto a MALDI target plate and allow the solvent to evaporate, co-crystallizing the sample and matrix.[13]

-

-

Data Acquisition:

-

Analyze the sample using a MALDI-TOF mass spectrometer.

-

The laser desorbs and ionizes the sample molecules, and their time of flight to the detector is measured to determine their mass-to-charge ratio.

-

-

Data Analysis:

-

The resulting mass spectrum shows a distribution of peaks, each corresponding to a different oligomer.

-

This data can be used to calculate the average molecular weight and polydispersity of the resin.

-

Conclusion

The spectroscopic analysis of benzoguanamine-formaldehyde resins is essential for understanding their chemical structure, curing behavior, and final properties. FTIR provides valuable information on functional groups and the extent of curing. NMR offers detailed structural elucidation of the resin backbone and substituent groups. Mass spectrometry allows for the characterization of the oligomer distribution and molecular weight. By employing these techniques in a complementary fashion, researchers and professionals can gain a comprehensive understanding of these versatile polymers, enabling the development of materials with tailored properties for a wide range of applications.

References

- 1. BENZOGUANAMINE - Ataman Kimya [atamanchemicals.com]

- 2. Preparation and Characterization of Melamine–Benzoguanamine–Formaldehyde Resins and Their Flame-Retardant Properties in Impregnated Paper for Low Pressure Laminates | MDPI [mdpi.com]

- 3. spectroscopyeurope.com [spectroscopyeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. journals.agh.edu.pl [journals.agh.edu.pl]

- 6. mdpi.com [mdpi.com]

- 7. Unravelling the Phases of Melamine Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. rsc.org [rsc.org]

- 10. Benzoguanamine(91-76-9) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]

- 13. m.youtube.com [m.youtube.com]

The Curing Behavior of Benzoguanamine-Formaldehyde Resins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the curing behavior of benzoguanamine-formaldehyde (BF) resins. Benzoguanamine-formaldehyde resins are a class of aminoplast thermosetting polymers that find application as crosslinking agents for various industrial coatings and laminates. Their curing process, an intricate series of chemical reactions, dictates the final properties of the material, including its mechanical strength, thermal stability, and chemical resistance. This document details the underlying chemistry of the curing process, presents quantitative data from thermal and spectroscopic analyses, and provides detailed experimental protocols for key characterization techniques.

Introduction to Benzoguanamine-Formaldehyde Resins

Benzoguanamine (B160333), a derivative of melamine (B1676169) where one amino group is replaced by a phenyl group, is a key building block for these resins.[1] This structural modification imparts increased flexibility and improved adhesion to the resulting polymer network compared to melamine-formaldehyde (MF) resins. BF resins are synthesized through the reaction of benzoguanamine and formaldehyde (B43269), typically under alkaline conditions, to form methylol derivatives. Subsequent curing, usually under acidic catalysis and heat, leads to a highly crosslinked, three-dimensional network.

The curing process involves two primary reactions: the formation of ether linkages and methylene (B1212753) bridges between the benzoguanamine units. These reactions are thermally activated and can be monitored using various analytical techniques to understand the kinetics and mechanism of network formation.

The Curing Mechanism

The curing of benzoguanamine-formaldehyde resins proceeds through a condensation polymerization mechanism, which can be broadly divided into two stages:

-

Methylolation: In the initial synthesis stage, benzoguanamine reacts with formaldehyde to form various methylolbenzoguanamine derivatives. This reaction is typically carried out under neutral or slightly alkaline conditions.

-

Crosslinking (Curing): Upon heating, usually in the presence of an acid catalyst, the methylol groups condense to form a crosslinked network. This stage involves two main competing reactions:

-

Etherification: Two methylol groups react to form a dimethylene ether bridge, releasing a molecule of water.

-

Methylene Bridge Formation: A methylol group reacts with a secondary amine group to form a methylene bridge, also with the elimination of water.

-

The final cured resin is a complex network of benzoguanamine rings interconnected by both ether and methylene linkages. The ratio of these linkages is influenced by factors such as the curing temperature, pH, and the presence of catalysts.

Caption: Curing pathway of benzoguanamine-formaldehyde resin.

Quantitative Data on Curing Behavior

The curing behavior of aminoplast resins can be quantitatively assessed using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While extensive data specifically for pure benzoguanamine-formaldehyde resins is limited in publicly available literature, studies on related melamine-formaldehyde (MF) and melamine-urea-formaldehyde (B8673199) (MUF) resins provide valuable insights into the expected curing parameters.

Differential Scanning Calorimetry (DSC) Data

DSC is used to measure the heat flow associated with the curing reaction, allowing for the determination of the heat of cure (ΔH), peak curing temperature (Tp), and the glass transition temperature (Tg). From these parameters, the activation energy (Ea) of the curing reaction can be calculated using methods like the Kissinger or Ozawa-Flynn-Wall analysis.

The following table summarizes typical kinetic parameters for the curing of related aminoplast resins, which can be used as a reference for benzoguanamine-formaldehyde systems.

| Resin System | Catalyst | Heating Rate (°C/min) | Peak Temperature (Tp) (°C) | Activation Energy (Ea) (kJ/mol) | Reference |